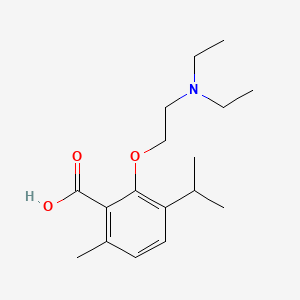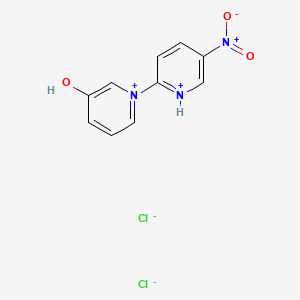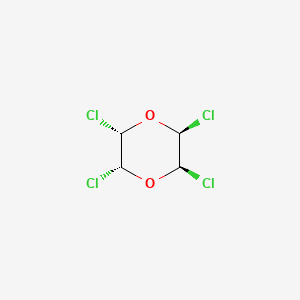![molecular formula C17H17NOSi B14650893 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- CAS No. 41380-42-1](/img/structure/B14650893.png)
9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a nitrile group and a trimethylsilyl-protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- typically involves the reaction of 9H-fluorene-9-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
9H-Fluorene-9-carbonitrile+Trimethylsilyl chloride→9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The trimethylsilyl group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl-functionalized fluorene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- is largely dependent on its chemical reactivity. The trimethylsilyl group serves as a protective group, preventing unwanted reactions at the hydroxyl site. Upon deprotection, the hydroxyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of amines or other nitrogen-containing compounds.
Comparison with Similar Compounds
9H-Fluorene-9-carbonitrile: Lacks the trimethylsilyl-protected hydroxyl group, making it less versatile in certain synthetic applications.
9-Hydroxy-9-fluorenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness: The presence of both the nitrile group and the trimethylsilyl-protected hydroxyl group in 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- provides a unique combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
CAS No. |
41380-42-1 |
|---|---|
Molecular Formula |
C17H17NOSi |
Molecular Weight |
279.41 g/mol |
IUPAC Name |
9-trimethylsilyloxyfluorene-9-carbonitrile |
InChI |
InChI=1S/C17H17NOSi/c1-20(2,3)19-17(12-18)15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,1-3H3 |
InChI Key |
MSAYCKNTHMUHBA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(C2=CC=CC=C2C3=CC=CC=C31)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



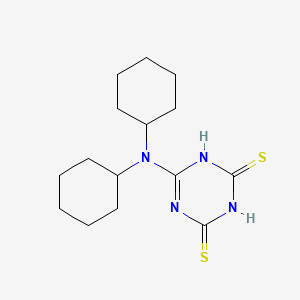




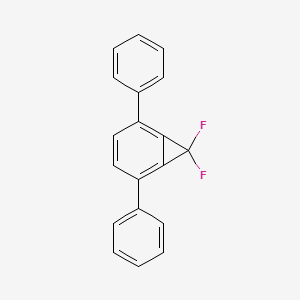
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
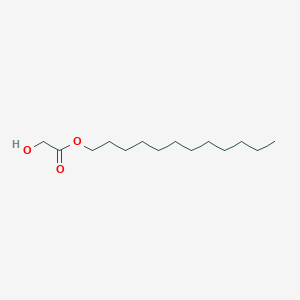
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
